1,2-Diallylhydrazine

Description

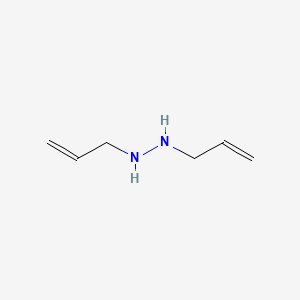

Structure

2D Structure

3D Structure

Properties

CAS No. |

26072-79-7 |

|---|---|

Molecular Formula |

C6H12N2 |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

1,2-bis(prop-2-enyl)hydrazine |

InChI |

InChI=1S/C6H12N2/c1-3-5-7-8-6-4-2/h3-4,7-8H,1-2,5-6H2 |

InChI Key |

CEMKFIOFRQVXSS-UHFFFAOYSA-N |

SMILES |

C=CCNNCC=C |

Canonical SMILES |

C=CCNNCC=C |

Other CAS No. |

26072-79-7 |

Related CAS |

26072-78-6 (di-hydrochloride) |

Synonyms |

1,2-diallylhydrazine 1,2-diallylhydrazine dihydrochloride |

Origin of Product |

United States |

Methodologies for the Synthesis of 1,2 Diallylhydrazine

Historical and Foundational Approaches to N,N'-Dialkylation of Hydrazine (B178648)

The traditional methods for producing symmetrically disubstituted hydrazines have primarily revolved around the direct alkylation of hydrazine or its hydrate (B1144303).

Direct Allylation Strategies of Hydrazine Hydrate with Allyl Halides

The most classical and direct approach to synthesizing 1,2-diallylhydrazine involves the reaction of hydrazine hydrate with an allyl halide, such as allyl bromide or allyl chloride. This method, in principle, offers a straightforward route to the desired product. The reaction is typically carried out in a suitable solvent, with the hydrazine hydrate acting as the nucleophile and the allyl halide as the electrophile.

However, this direct approach is fraught with difficulties, primarily stemming from the high reactivity of hydrazine and the potential for multiple alkylations.

The direct allylation of hydrazine hydrate is notoriously difficult to control, leading to a mixture of products. nih.govresearchgate.net Hydrazine possesses two nucleophilic nitrogen atoms, and once one nitrogen is alkylated to form monoallylhydrazine, the remaining nitrogen can undergo further alkylation. Furthermore, the initially formed monoallylhydrazine can also be alkylated on the same nitrogen, leading to 1,1-diallylhydrazine (B1196325). Consequently, the reaction typically yields a complex mixture of monoallylhydrazine, 1,1-diallylhydrazine, this compound, and even tri- and tetra-allylated products, along with unreacted hydrazine. nih.govresearchgate.net

To address the challenges of poor selectivity, researchers have investigated the optimization of various reaction parameters. Key factors that can influence the product distribution include:

Stoichiometry of Reactants: The molar ratio of the allyl halide to hydrazine hydrate is a critical parameter. Using a specific excess of hydrazine can favor the formation of mono- and di-substituted products over higher alkylated species.

Reaction Temperature: Controlling the temperature can help to manage the rate of the reaction and potentially influence the selectivity towards the desired 1,2-disubstituted product.

Choice of Solvent: The polarity and nature of the solvent can impact the nucleophilicity of hydrazine and the solubility of the reactants and products, thereby affecting the reaction outcome.

Presence of a Base: The addition of a base can neutralize the hydrohalic acid formed during the reaction, preventing the protonation of hydrazine and maintaining its nucleophilicity.

While optimization of these conditions can lead to some improvement in the yield and purity of this compound, achieving high selectivity through direct allylation remains a significant challenge.

Reductive Amination Pathways to Symmetrically Substituted Hydrazines

An alternative strategy for the synthesis of symmetrically substituted hydrazines involves reductive amination. This method typically entails the reaction of a carbonyl compound with hydrazine to form a hydrazone, which is then reduced to the corresponding hydrazine. For the synthesis of this compound, a potential pathway would involve the reaction of acrolein (an α,β-unsaturated aldehyde) with hydrazine.

The initial reaction would likely form the corresponding hydrazone. Subsequent reduction of the C=N double bonds and the C=C double bonds would be required to yield this compound. Various reducing agents can be employed for such transformations, including sodium borohydride (B1222165), lithium aluminum hydride, or catalytic hydrogenation. organic-chemistry.org

However, controlling the reaction to selectively produce the symmetrically disubstituted product without polymerization or other side reactions involving the reactive aldehyde and the double bonds can be complex. The reaction between acrolein and hydrazine can also lead to the formation of cyclic products like dihydropyrazole, further complicating the synthesis. stackexchange.com While enzymatic reductive hydrazinations have been explored for the synthesis of various N-alkylhydrazines, specific application to this compound remains an area for further investigation. nih.gov

Advanced Synthetic Methodologies for Selective this compound Formation

To overcome the limitations of classical methods, more advanced synthetic strategies have been developed, with a primary focus on the use of protecting groups to control the regioselectivity of the alkylation process.

Protecting Group Strategies for Regio- and Chemoselective Synthesis

The use of protecting groups is a powerful tool in organic synthesis to temporarily block a reactive functional group, allowing a reaction to occur selectively at another site. semanticscholar.org In the context of hydrazine chemistry, protecting one or both of the nitrogen atoms can prevent over-alkylation and direct the synthesis towards the desired product. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines and hydrazines due to its stability under various reaction conditions and its ease of removal under acidic conditions. semanticscholar.orgnih.gov

A general strategy for the synthesis of this compound using a Boc-protecting group approach involves the following steps:

Protection: Hydrazine is first reacted with a Boc-anhydride (Boc₂O) to form a protected hydrazine derivative, such as 1,2-bis(tert-butoxycarbonyl)hydrazine (1,2-di-Boc-hydrazine). This step ensures that both nitrogen atoms are initially blocked. researchgate.net

Selective Deprotection/Alkylation or Direct Dialkylation: Depending on the specific strategy, one of the Boc groups can be selectively removed, followed by allylation. Alternatively, conditions can be optimized for the direct dialkylation of the di-protected hydrazine.

Allylation: The protected hydrazine is then reacted with an allyl halide. The bulky Boc groups can sterically hinder over-alkylation and direct the substitution to the desired positions.

Deprotection: Finally, the Boc protecting groups are removed, typically by treatment with a strong acid such as trifluoroacetic acid (TFA), to yield the final this compound product. researchgate.net

Catalytic Approaches in Diallylhydrazine Synthesis

Catalytic methods offer powerful alternatives for the synthesis of substituted hydrazines, often providing higher efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods. Palladium-catalyzed allylic substitution is a particularly relevant and well-developed strategy for forming carbon-nitrogen bonds. researchgate.netnih.gov

This method facilitates the N-allylation of hydrazine derivatives with high chemo- and regio-selectivity. acs.orgnih.gov The general mechanism involves the reaction of an allylic substrate (like an allyl acetate) with a hydrazine nucleophile in the presence of a palladium catalyst. nih.govacs.orgnih.gov The choice of ligand coordinated to the palladium center is crucial for controlling the reaction's outcome. This approach has been successfully applied to the synthesis of various N-allylated hydrazine products, including N,N-disubstituted hydrazines, in moderate to good yields. researchgate.netacs.orgnih.gov While specific examples detailing the synthesis of this compound via this route are not prevalent in the provided literature, the methodology's proven success with related arylhydrazine derivatives suggests its high potential for this application. researchgate.netacs.orgnih.gov

Other catalytic strategies, such as the iridium-catalyzed acceptorless dehydrogenative coupling of arylhydrazines and alcohols, also present innovative routes for creating hydrazine derivatives, avoiding the use of alkylating agents and generating only hydrogen gas as a byproduct. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. mdpi.comrsc.org These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign methods.

Key green chemistry strategies applicable to this synthesis include:

Catalysis : The catalytic approaches discussed previously, such as palladium-catalyzed allylic substitution, align well with green chemistry principles. mdpi.com Catalysts are used in small amounts and can be recycled, reducing waste and improving atom economy.

Alternative Solvents : Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis. mdpi.com

Energy Efficiency : Utilizing energy-efficient methods like microwave or ultrasound-assisted synthesis can shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. The protecting group strategy, while effective for selectivity, can have lower atom economy due to the addition and subsequent removal of the Boc groups. Catalytic routes often exhibit higher atom economy.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly.

Isolation and Purification Techniques for Academic Study of this compound

The effective isolation and purification of this compound are critical for obtaining a sample of sufficient purity for academic study and further reactions. The choice of technique depends on the synthetic route employed and the nature of the impurities present.

Commonly used methods include:

Extraction : Liquid-liquid extraction is a fundamental technique used to separate the desired product from the reaction mixture. For instance, after deprotection and neutralization, this compound can be extracted from an aqueous solution into an organic solvent like ethyl ether or chloroform. umich.edu

Chromatography : Column chromatography is a powerful purification technique for separating compounds based on their differential adsorption to a stationary phase. researchgate.net This method is particularly useful for separating the desired diallylhydrazine from any remaining mono-allylhydrazine or other byproducts. However, the similar physico-chemical properties of these compounds can make separation challenging. researchgate.net

Distillation : If the compound is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective method for purification.

Crystallization : If the final product or a salt derivative (e.g., dihydrochloride) is a solid, crystallization can be used to obtain a highly pure sample.

Gas chromatography is also employed as an analytical technique to monitor the progress of reactions and assess the purity of the isolated fractions. umich.edu

Comparative Analysis of Synthetic Efficiencies, Selectivities, and Scalability

A comparative analysis of different synthetic methods is essential for selecting the most appropriate route based on criteria such as yield, purity, cost, and ease of execution.

| Synthetic Method | Typical Yield | Selectivity | Scalability | Advantages | Disadvantages |

| Classical Method (Direct Allylation of Hydrazine Hydrate) | Moderate researchgate.net | Low (Mixture of mono- and di-substituted products) researchgate.netsemanticscholar.org | Scalable, but purification is difficult | Simple starting materials | Low selectivity, difficult separation, poor reproducibility researchgate.netsemanticscholar.org |

| Protecting Group Strategy (from 1,2-bis-Boc-hydrazine) | ~50% (isolated mono-allyl product) researchgate.net | High for mono-allylation at small scale; decreases at larger scale researchgate.netsemanticscholar.org | Selectivity issues upon scale-up researchgate.net | Improved control over substitution | Multi-step process, lower atom economy, potential scalability issues |

| Protecting Group Strategy (from 1,1,2-tri-Boc-hydrazine) | High (e.g., 82% for allylation step) researchgate.netumich.edu | High (precludes co-product formation) researchgate.netumich.edu | Potentially more robust for scale-up | High selectivity and reproducibility researchgate.net | Requires multi-step synthesis of the starting material umich.edu |

| Palladium-Catalyzed Allylic Substitution (for related derivatives) | Moderate to Good researchgate.netnih.gov | High chemo- and regio-selectivity acs.orgnih.gov | Generally good | Mild conditions, high selectivity, good functional group tolerance acs.orgnih.gov | Requires expensive metal catalyst and ligands |

The classical approach is the most direct but is hampered by a significant lack of selectivity, making it unsuitable for obtaining pure this compound without extensive purification. researchgate.netsemanticscholar.org The protecting group strategy represents a substantial improvement in terms of selectivity and reproducibility. researchgate.net The route starting from 1,1,2-tri-Boc-hydrazine is noted as being the most reliable method as it effectively prevents the formation of side products. researchgate.netumich.edu However, this comes at the cost of a more complex and lengthy preparation of the starting material. Catalytic methods, particularly palladium-catalyzed reactions, offer a promising, modern alternative that combines high selectivity with mild conditions, although the cost of the catalyst can be a consideration for large-scale synthesis.

Reactivity and Transformation Pathways of 1,2 Diallylhydrazine

Functionalization and Derivatization Strategies for Expanding Molecular Complexity

The chemical structure of 1,2-diallylhydrazine, characterized by two secondary amine (-NH-) groups and two terminal alkene (allyl) functionalities, presents multiple avenues for synthetic modification. These strategies are crucial for expanding its molecular complexity, tuning its physicochemical properties, and generating novel derivatives with potential applications in various fields. The derivatization efforts primarily focus on transformations occurring at the nitrogen centers and the reactive double bonds of the allyl substituents.

Modification of Nitrogen Centers

The two secondary amine groups within the this compound molecule are nucleophilic and can participate in a range of reactions, leading to the formation of new covalent bonds at the nitrogen atoms. These modifications can influence the electronic distribution, basicity, and hydrogen-bonding capabilities of the molecule.

N-Acylation: Reaction with acylating agents, such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride), results in the formation of N-acyl derivatives. This process involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the electrophilic carbonyl carbon of the acylating agent, typically yielding N,N'-diacyl-1,2-diallylhydrazines. This derivatization can serve as a protecting group strategy or introduce new functional handles.

N-Alkylation: Further alkylation of the nitrogen atoms can be achieved using alkylating agents like alkyl halides. While the presence of the two allyl groups may introduce some steric hindrance, selective mono- or di-alkylation at the nitrogen centers is feasible, leading to more substituted hydrazine derivatives.

Hydrazone Formation: this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction proceeds via nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by dehydration. The resulting C=N-N linkage is a common structural motif found in many compounds with biological activity.

N-Nitrosation: Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) can lead to the formation of N-nitroso derivatives. This reaction is characteristic of secondary amines and hydrazines and introduces a nitroso group (-N=O) onto one of the nitrogen atoms.

Transformations of the Allyl Groups

The terminal alkene functionalities of the two allyl substituents in this compound are highly reactive sites for a diverse array of chemical transformations, offering significant opportunities for molecular diversification. These reactions primarily target the carbon-carbon double bonds.

Electrophilic Addition Reactions: The double bonds readily undergo addition reactions with various electrophiles.

Halogenation: Addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bonds results in the formation of vicinal dihalides, introducing two halogen atoms per allyl group.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) across the double bonds leads to the formation of haloalkyl derivatives, following Markovnikov's rule or anti-Markovnikov addition under radical conditions.

Hydration: Reactions such as hydroboration-oxidation or oxymercuration-demercuration can introduce hydroxyl groups, yielding vicinal diols or mono-alcohols, depending on the reaction conditions and stoichiometry.

Oxidation Reactions:

Dihydroxylation: Treatment with oxidizing agents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert the double bonds into vicinal diols, introducing two hydroxyl groups per allyl unit.

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can selectively epoxidize the double bonds, forming oxirane rings. These epoxides are versatile intermediates that can undergo subsequent nucleophilic ring-opening reactions.

Cycloaddition Reactions: The alkene moieties can participate in various cycloaddition reactions, enabling the construction of cyclic systems.

Diels-Alder Reaction: As dienophiles, the allyl groups can react with conjugated dienes in [4+2] cycloadditions, leading to the formation of six-membered rings fused to the allyl chain.

[2+2] Cycloadditions: Under specific conditions, such as photochemical activation, [2+2] cycloadditions with other unsaturated molecules can occur, resulting in the formation of cyclobutane (B1203170) rings.

Polymerization: The presence of two polymerizable alkene groups makes this compound a potential monomer for the synthesis of polymers. Radical, cationic, or anionic polymerization mechanisms can be employed to create macromolecules with the diallylhydrazine unit incorporated into the polymer backbone.

The following table summarizes some of the key derivatization strategies applicable to this compound:

Table 1: Representative Derivatization Strategies for this compound

| Reaction Type | Target Site | General Reagent/Conditions | Introduced/Modified Functional Group | Example Derivative Type |

| N-Acylation | N-H | Acyl halide (e.g., RCOCl) or anhydride (B1165640) ((RCO)₂O) | N-Acyl (-N-COR) | N,N'-Diacyl-1,2-diallylhydrazine |

| N-Alkylation | N-H | Alkyl halide (e.g., RX) | N-Alkyl (-N-R) | N,N'-Dialkyl-1,2-diallylhydrazine |

| Hydrazone Formation | N-H | Aldehyde (RCHO) or Ketone (RCOR') | C=N-N linkage | This compound bis(hydrazone) |

| N-Nitrosation | N-H | Nitrous acid (HNO₂) | N-Nitroso (-N-N=O) | N-Nitroso-1,2-diallylhydrazine |

| Halogenation | C=C (Allyl group) | Halogen (e.g., Br₂, Cl₂) | Vicinal Dihalide (-CHX-CHX-) | 1,2-Bis(2,3-dihalopropyl)hydrazine |

| Hydrohalogenation | C=C (Allyl group) | Hydrogen halide (e.g., HBr, HCl) | Haloalkyl (-CHX-CH₂-) | 1,2-Bis(2-halopropyl)hydrazine or 1,2-Bis(3-halopropyl)hydrazine |

| Dihydroxylation | C=C (Allyl group) | OsO₄ / NMO or KMnO₄ (cold, dilute) | Vicinal Diol (-CH(OH)-CH(OH)-) | 1,2-Bis(2,3-dihydroxypropyl)hydrazine |

| Epoxidation | C=C (Allyl group) | Peroxy acid (e.g., m-CPBA) | Epoxide (-CH(O)CH₂-) | 1,2-Bis(2,3-epoxypropyl)hydrazine |

| Diels-Alder Reaction | C=C (Allyl group) | Conjugated diene (e.g., butadiene) | Cyclic adduct | Cyclohexene-fused hydrazine derivatives |

| Polymerization | C=C (Allyl group) | Initiator (radical, cationic, anionic) | Polymer backbone | Poly(this compound) |

Theoretical and Computational Investigations of 1,2 Diallylhydrazine and Its Reactions

Quantum Chemical Analysis of Electronic Structure and Bonding Characteristics

Quantum chemical methods, such as Density Functional Theory (DFT) and Molecular Orbital (MO) theory, are fundamental tools for dissecting the electronic structure and bonding characteristics of molecules like 1,2-diallylhydrazine. These approaches allow for the calculation of electron distribution, atomic charges, bond orders, and the energies of molecular orbitals vub.bemdpi.commdpi.com. By analyzing the frontier molecular orbitals (HOMO and LUMO), one can gain insights into the molecule's reactivity and potential reaction sites nih.govresearchgate.net. For instance, methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the nature of chemical bonds (covalent, ionic, or intermediate) by analyzing the electron density at bond critical points mdpi.comcea.fr. Furthermore, specific DFT functionals, such as B3LYP or CAM-B3LYP, are often chosen based on their performance in accurately describing the electronic properties of specific molecular systems nih.govresearchgate.netrsc.org. Analyzing these electronic features helps in understanding the inherent stability and chemical behavior of this compound.

Conformational Analysis and Stereochemical Considerations

The spatial arrangement of atoms within a molecule, its conformation, significantly influences its reactivity and interactions. Computational methods are indispensable for exploring the potential energy surface of this compound, identifying its most stable conformers, and characterizing the energy barriers for interconversion between them numberanalytics.comfiveable.me. Techniques such as molecular mechanics (MM) and DFT can be used to optimize geometries and calculate the relative energies of different rotamers arising from the single bonds (e.g., N-N, C-N, and C-C bonds in the allyl groups) sapub.orgethz.ch.

The analysis typically involves exploring various dihedral angles, particularly around the N-N bond, to identify stable arrangements that minimize steric repulsions and optimize electronic interactions ethz.ch. For this compound, this would involve evaluating the energy differences between conformations where the allyl groups are oriented in different spatial positions relative to each other and the hydrazine (B178648) core. Such analyses are crucial for predicting how the molecule will behave in chemical reactions or when interacting with other molecular species numberanalytics.comfiveable.me.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂ | nih.gov |

| Molecular Weight | 112.17 g/mol | nih.gov |

| IUPAC Name | 1,2-bis(prop-2-enyl)hydrazine | nih.gov |

| SMILES | C=CCNNCC=C | nih.gov |

| InChI | InChI=1S/C6H12N2/c1-3-5-7-8-6-4-2/h3-4,7-8H,1-2,5-6H2 | nih.gov |

| InChIKey | CEMKFIOFRQVXSS-UHFFFAOYSA-N | nih.gov |

| XLogP3 | 0.8 | nih.gov |

| Topological Surface Area | 24.1 Ų | nih.gov |

Table 2: Illustrative Conformational Energy Differences (kcal/mol)

This table illustrates hypothetical energy differences between various conformers of this compound, based on principles of conformational analysis. Specific values would require dedicated computational studies.

| Conformer Description | Relative Energy (kcal/mol) |

| Most Stable Conformer (e.g., anti-N-N, staggered allyl) | 0.0 |

| Conformer with slight gauche N-N rotation | 1.2 |

| Conformer with one allyl group rotated | 2.5 |

| Conformer with significant steric clash | 4.8 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach for dissecting the step-by-step processes of chemical reactions, revealing the nature of transient species and the energetic landscape governing the transformation smu.eduucsb.edu.

Characterization of Transition States and Intermediates

Understanding a reaction mechanism hinges on identifying the high-energy transition states (TS) and any stable or semi-stable intermediates formed during the process mit.eduuit.no. Quantum chemical calculations, particularly DFT, are employed to locate these stationary points on the potential energy surface. The Intrinsic Reaction Coordinate (IRC) method is often used in conjunction with TS optimization to confirm that a calculated TS connects the intended reactants and products smu.eduucsb.edu. For this compound, computational studies would aim to map out the reaction pathways for its various potential reactions, identifying key intermediates and the energy barriers associated with their formation and subsequent transformation. This includes characterizing the geometry and electronic properties of these transient species uit.no.

Kinetic and Thermodynamic Insights into Reactivity

Computational studies provide critical data for understanding the kinetics and thermodynamics of reactions involving this compound. By calculating activation energies (energy difference between reactants and the transition state) and reaction energies (energy difference between products and reactants), researchers can predict reaction rates and thermodynamic favorability ucsb.educhemrxiv.orglibretexts.orgmdpi.com. This allows for the distinction between kinetic and thermodynamic control of a reaction – where kinetic control favors the product formed via the lowest activation energy pathway, and thermodynamic control favors the most stable product, often under reversible conditions libretexts.orgmasterorganicchemistry.com. Computational models can also derive parameters that describe the global kinetic-thermodynamic response across a range of reaction energies, offering a more comprehensive understanding of reactivity trends chemrxiv.org. Studies on related hydrazine derivatives have utilized DFT to analyze reaction mechanisms, including aspects of kinetic and thermodynamic control nih.govresearchgate.netut.ee.

Prediction of Spectroscopic Signatures for Mechanistic Validation

Computational chemistry enables the prediction of spectroscopic data, which is vital for validating proposed reaction mechanisms and identifying reaction products and intermediates experimentally nih.govresearchgate.net. For this compound, this includes predicting:

Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict ¹H and ¹³C NMR chemical shifts and coupling constants. These predicted spectra can be compared with experimental NMR data to confirm the structure of synthesized compounds or intermediates nih.govresearchgate.net.

Infrared (IR) and Raman Spectra: Vibrational frequencies and intensities can be calculated using DFT, often combined with scaled quantum mechanics force field (SQMFF) methodologies. These predicted vibrational signatures help in identifying functional groups and confirming the presence of specific bonds or structural features in intermediates or products nih.govresearchgate.net.

By accurately predicting these spectroscopic fingerprints, computational studies provide a crucial link between theoretical predictions and experimental observations, thereby reinforcing the validity of proposed reaction mechanisms and structural assignments for this compound and its derivatives.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation of 1,2 Diallylhydrazine Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry, providing unparalleled detail regarding molecular structure and dynamics. Its application to the study of 1,2-Diallylhydrazine transformations allows for precise structural assignments of starting materials, intermediates, and final products. Furthermore, NMR's ability to monitor reactions in real-time makes it invaluable for understanding reaction kinetics and elucidating complex mechanisms.

Key Applications in Mechanistic Elucidation:

Structural Elucidation: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Chemical shifts, signal multiplicities (due to spin-spin coupling), and integration values allow for the unambiguous determination of molecular structures. numberanalytics.comsolubilityofthings.comopenaccessjournals.combyjus.com

Reaction Monitoring: By acquiring NMR spectra at different time points during a reaction, chemists can track the consumption of reactants and the formation of products. This kinetic data is fundamental to understanding reaction rates and identifying rate-determining steps. numberanalytics.comsolubilityofthings.comresearchgate.net

Intermediate Detection: NMR can detect and characterize transient intermediates that may be present in low concentrations or have short lifetimes, offering critical insights into reaction pathways that might otherwise remain hidden. numberanalytics.comresearchgate.net

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei, thereby confirming connectivity and aiding in the assignment of complex structures. solubilityofthings.comresearchgate.netweizmann.ac.il Techniques like Dynamic Nuclear Polarization (DNP) can significantly enhance sensitivity, enabling the study of dilute or low-concentration species. researchgate.net

Hydrazine-Specific Studies: NMR has been instrumental in understanding the mechanisms of reactions involving hydrazine (B178648) derivatives, including carbamate (B1207046) formation in CO₂ capture and sensing mechanisms. rsc.orgrsc.orgfrontiersin.org Studies on hydrazine oxidation have also utilized NMR to identify products and propose reaction mechanisms involving free radicals. researchgate.net

Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Moieties

The allyl groups and the hydrazine core of this compound exhibit characteristic NMR signals. The following table provides typical chemical shift ranges and specific observed values for this compound, aiding in its identification and the analysis of its transformations.

| Proton/Carbon Type | Chemical Environment | ¹H NMR δ (ppm) (Typical Range) | ¹³C NMR δ (ppm) (Typical Range) | Observed ¹H NMR δ (ppm) umich.edu | Observed ¹³C NMR δ (ppm) umich.edu |

| Allyl Group (Vinylic) | =CH₂ | 4.5–7.0 | 115–160 | 5.19–5.28 (m, 2H) | 118.3 |

| Allyl Group (Allylic) | -CH₂-CH= | 1.6–2.2 | 40–55 | 3.21 (d, 2H, J=8.2 Hz) | 63.7 |

| Allyl Group (Vinylic) | =CH- | 5.5–7.0 | 130–150 | 5.82–6.03 (m, 1H) | 134.8 |

| Hydrazine Core | -NH- | 0.5–5.0 (variable) | N/A | 2.94 (s, 1H) | N/A |

Note: Chemical shifts for -NH protons are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding and exchange processes.

Mass Spectrometry for Identification of Reaction Products and Intermediates

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of compounds, making it invaluable for identifying reaction products and intermediates. Coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS can effectively analyze complex reaction mixtures.

Key Applications in Mechanistic Elucidation:

Molecular Weight Determination: MS provides the mass-to-charge ratio (m/z) of ions, directly yielding the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can further determine the exact elemental composition, significantly aiding in structural identification. cdnsciencepub.com

Fragmentation Analysis: Under ionization conditions (e.g., Electron Ionization, EI), molecules fragment into characteristic ions. Analyzing these fragmentation patterns can reveal structural features and connectivity, providing clues about the molecule's architecture and potential transformations. umich.edu

Identification of Intermediates: By analyzing samples taken at various stages of a reaction, MS can detect and identify intermediates, even those present in low concentrations, thereby contributing to mechanistic understanding.

Reaction Pathway Confirmation: The molecular weights and fragmentation patterns of proposed intermediates and products can be compared with experimental MS data to validate proposed reaction pathways.

Infrared and Raman Spectroscopy for Functional Group Analysis in Transformations

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the functional groups within a molecule. They are sensitive to changes in bond vibrations, making them useful for tracking the formation or disappearance of specific chemical bonds during a reaction.

Key Applications in Mechanistic Elucidation:

Functional Group Identification: IR and Raman spectra provide characteristic absorption bands corresponding to specific functional groups (e.g., C=C, N-H, N-N, C-N). Changes in these bands over time can indicate the progress of a reaction. cdnsciencepub.com

Monitoring Bond Formation/Cleavage: The appearance or disappearance of characteristic vibrational frequencies can directly signal the formation of new bonds (e.g., C=O, C-N) or the cleavage of existing ones (e.g., N-N bond in oxidation reactions).

Distinguishing Isomers: In some cases, IR and Raman spectroscopy can help differentiate between isomers based on subtle differences in their vibrational modes.

In-situ Reaction Monitoring: These techniques can be adapted for in-situ monitoring of reactions, allowing for real-time observation of functional group changes.

X-ray Crystallography of Key Derivatives for Definitive Structural Confirmation

X-ray Crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds. While it requires the formation of suitable single crystals, it provides unambiguous confirmation of molecular structure, including bond lengths, bond angles, and stereochemistry.

Key Applications in Mechanistic Elucidation:

Definitive Structural Confirmation: For key derivatives or isolated intermediates of this compound transformations, X-ray crystallography can provide definitive proof of structure, resolving any ambiguities that might arise from spectroscopic data alone. researchgate.net

Understanding Molecular Conformation: The precise spatial arrangement of atoms in the crystal lattice can offer insights into preferred conformations, which may be relevant to reaction mechanisms.

Validation of Spectroscopic Assignments: Crystal structures obtained via X-ray diffraction can serve as a benchmark for validating assignments made from NMR, MS, and IR spectroscopy.

In-situ and Operando Spectroscopy for Real-Time Reaction Pathway Observation

In-situ and operando spectroscopic techniques allow for the monitoring of chemical reactions as they occur within the reaction environment, often under actual reaction conditions. This provides a dynamic view of the transformation process.

Key Applications in Mechanistic Elucidation:

Real-Time Monitoring: Techniques like in-situ NMR, IR, or Raman spectroscopy can capture spectral data continuously or at very short intervals, providing a temporal resolution necessary to observe transient species and dynamic changes in real-time. researchgate.netweizmann.ac.il

Understanding Reaction Kinetics: By correlating spectral changes with time, these methods enable detailed kinetic analysis, helping to identify rate-limiting steps and intermediate lifetimes.

Studying Reaction Mechanisms under Relevant Conditions: Operando spectroscopy, particularly when coupled with heterogeneous catalysis, allows for the investigation of mechanisms under conditions that closely mimic industrial applications, providing a more accurate picture of the catalytic cycle.

Flow Chemistry Integration: The integration of spectroscopic probes with flow reactors allows for the continuous monitoring of reactions in flow, facilitating rapid optimization and detailed mechanistic studies.

By employing this suite of advanced spectroscopic and analytical techniques, researchers can gain a comprehensive understanding of the complex transformations involving this compound, from the initial activation of reactants to the formation of final products, thereby enabling precise control and optimization of synthetic processes.

Compound List:

this compound

this compound dihydrochloride (B599025)

Hydrazine

Allyl bromide

Allyl chloride

Allyl hydrazine

1,1-Diallylhydrazine (B1196325)

this compound-1,2-dicarboxylate (di-tert-butyl ester)

Hydrazones

Azines

Ketyl radical

Carbamate (hydrazine mono-carbamate, hydrazine di-carbamate)

2-Arylquinazolin-4-hydrazines

2-Arylquinazolin-4(3H)-ones

2-Aryl-4-chloroquinazolines

Hydrazyl free radicals

1,1-Dimethylhydrazine

1-Methylhydrazine

2-Hydrazinoethanol

1,2-Dichloroethane

1,1-Dichloroethane

Role of 1,2 Diallylhydrazine in the Development of Novel Synthetic Methodologies

Contribution to the Design and Synthesis of Complex Nitrogen Heterocycles

The diallyl substitution pattern of 1,2-diallylhydrazine makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, particularly medium-sized rings and pyridazine (B1198779) derivatives, which are prevalent in pharmacologically active compounds.

One of the most powerful applications of this compound is in ring-closing metathesis (RCM). organic-chemistry.orgdrughunter.com This reaction, typically catalyzed by ruthenium-based complexes, provides a direct pathway to unsaturated seven-membered 1,2-diazepines (also known as diazepanes). Subsequent hydrogenation can then yield the saturated diazepane core. This strategy offers a streamlined approach to these important heterocyclic systems from a simple, acyclic precursor.

Another significant transformation is the aza-Cope rearrangement, a type of beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement common for 1,5-diene systems. wikipedia.orgchem-station.com Derivatives of this compound can be designed to undergo this rearrangement, leading to the formation of complex acyclic or cyclic structures with redefined connectivity. researchgate.netresearchgate.net Furthermore, the allyl groups are amenable to various cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) involving one of the allyl groups can be envisioned, followed by further intramolecular reactions to build polycyclic systems. organic-chemistry.orgorganic-chemistry.org The reaction of this compound with diketones or their equivalents is a classical yet effective method for constructing the pyridazine core. liberty.edunih.gov

The table below summarizes potential heterocyclic scaffolds that can be synthesized from this compound.

| Starting Material | Key Reaction | Resulting Heterocycle | Potential Significance |

| This compound | Ring-Closing Metathesis (RCM) | 1,2-Diazepine | Core of various CNS-active agents |

| N,N'-Diacyl-1,2-diallylhydrazine | Aza-Cope Rearrangement | Rearranged diamide (B1670390) scaffolds | Precursors for other heterocycles |

| This compound | Reaction with 1,4-dicarbonyls | Dihydropyridazine | Precursor to aromatic pyridazines |

| This compound Derivative | Intramolecular [4+2] Cycloaddition | Fused bicyclic systems | Rapid construction of molecular complexity |

Development of New Reagents and Catalysts from this compound Scaffolds

The this compound framework, with its two nitrogen atoms and two flanking allyl groups, presents an intriguing scaffold for the design of novel reagents and organocatalysts. The allyl groups can be readily functionalized to introduce additional coordinating sites or chiral elements.

For example, hydroformylation or epoxidation of the allyl groups, followed by further chemical modification, can convert the simple this compound molecule into a polydentate ligand. Such ligands, featuring a combination of nitrogen and oxygen or other heteroatom donors, could be used to chelate metal ions, forming catalysts for a variety of organic transformations. researchgate.net

Furthermore, the introduction of chiral moieties onto the scaffold could lead to the development of novel asymmetric catalysts. clockss.org For instance, attaching chiral auxiliaries to the nitrogen atoms or functionalizing the allyl groups with chiral alcohols or amines could create a chiral environment around a coordinated metal center, enabling stereoselective reactions. While specific examples originating from this compound are not yet widespread, the principles of ligand design strongly suggest its potential in this area.

| Scaffold Modification | Potential Application | Example Transformation |

| Epoxidation and ring-opening with amines | Polydentate Ligand for Metal Catalysis | Asymmetric epoxidation, hydrogenation |

| Hydroboration-oxidation | Chiral Diaminodiol Ligand | Asymmetric diethylzinc (B1219324) addition |

| Attachment of chiral phosphines | Bidentate P,N-Ligand | Asymmetric allylic alkylation |

Strategies for Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. researchgate.net The symmetrical nature and dual reactivity of this compound make it an excellent starting point for DOS strategies. A divergent synthetic plan can be implemented where the two allyl groups are functionalized sequentially or simultaneously with a variety of reagents. ljmu.ac.uknih.gov

A powerful approach involves a "build/couple/pair" strategy. In the "build" phase, the this compound core is prepared. In the "couple" phase, each allyl group can undergo a different reaction—such as Heck coupling, hydroamination, or aziridination—with a diverse set of building blocks. In the "pair" phase, a final ring-closing reaction, such as RCM, could be used to generate a macrocyclic library, or the terminal functional groups could be further elaborated. rsc.orgnih.gov This approach allows for the rapid generation of a large library of related but structurally distinct compounds from a single, common precursor.

Illustrative DOS Strategy:

Core Scaffold: this compound

First Diversification Point (Allyl Group 1):

Heck reaction with various aryl halides.

Hydroformylation followed by reductive amination with diverse amines.

Epoxidation and subsequent ring-opening with different nucleophiles.

Second Diversification Point (Allyl Group 2):

Repeat the diversification steps using a different set of reagents to create unsymmetrical derivatives.

Complexity-Generating Step:

Intramolecular cyclization (e.g., RCM, radical cyclization) to form diverse heterocyclic cores.

Stereoselective Transformations Initiated or Mediated by this compound

The development of stereoselective transformations is a cornerstone of modern organic synthesis. While the parent this compound is achiral, it can be utilized in asymmetric synthesis in several conceptual ways. Chiral derivatives of this compound could serve as valuable chiral auxiliaries or ligands. mdpi.com

For example, a chiral version of this compound, synthesized from a chiral source, could be used to control the stereochemistry of reactions at the allyl groups. Alternatively, acylation of this compound with a chiral carboxylic acid would form a chiral diacylhydrazine. This chiral backbone could then direct subsequent transformations, such as diastereoselective epoxidations or cyclopropanations of the allyl moieties.

Another promising avenue is its use as a precursor for chiral ligands in transition-metal catalysis. nih.gov Functionalization of the allyl groups and/or the nitrogen atoms with chiral phosphines, amines, or alcohols could yield novel bidentate or tetradentate ligands. These ligands could then be applied in a range of asymmetric catalytic reactions, including hydrogenation, allylic substitution, and conjugate addition. nih.gov

| Approach | Mechanism of Stereocontrol | Potential Application |

| Chiral Diacyl-1,2-diallylhydrazine | Substrate control | Diastereoselective bis-epoxidation |

| Chiral Ligand Synthesis | Catalyst control | Enantioselective hydrogenation |

| Asymmetric Aza-Cope Rearrangement | Chiral catalyst or auxiliary | Synthesis of enantioenriched amines |

Integration with Emerging Synthetic Paradigms (e.g., Flow Chemistry, Photocatalysis)

Emerging synthetic paradigms like flow chemistry and photocatalysis offer significant advantages in terms of safety, efficiency, and scalability. The chemistry of this compound and its derivatives is well-suited for integration with these modern techniques.

Flow chemistry, which involves performing reactions in continuous-flow reactors, would be particularly advantageous for reactions involving potentially hazardous hydrazine (B178648) derivatives or highly exothermic or rapid reactions. For example, a multi-step sequence involving the functionalization of this compound followed by a cyclization could be telescoped into a single continuous-flow process, minimizing handling of intermediates and improving process safety and efficiency. Hydrazine-catalyzed reactions, such as certain metathesis processes, are also amenable to flow setups. nih.govrsc.org

Photocatalysis opens up new avenues for the reactivity of the allyl groups. For instance, visible-light photocatalysis could initiate radical additions across the double bonds, allowing for the introduction of complex fragments under mild conditions. Furthermore, the synthesis of photoswitchable molecules like diazocines, which are bridged azobenzene (B91143) analogues, often involves reductive cyclization of precursors that could potentially be derived from diallyl-containing scaffolds. beilstein-journals.orgnih.govnih.govuni-kiel.de The photochemical isomerization of these target molecules is a key feature of their application in materials science and photopharmacology.

| Paradigm | Application to this compound Chemistry | Advantages |

| Flow Chemistry | Multi-step functionalization and cyclization | Enhanced safety, scalability, process control |

| Ring-closing metathesis reactions | Improved efficiency, catalyst recycling | |

| Photocatalysis | Radical functionalization of allyl groups | Mild reaction conditions, novel reactivity |

| Synthesis of photoswitchable diazocine precursors | Access to smart materials, photopharmacology |

Conclusion and Future Research Directions

Synthesis of 1,2-Diallylhydrazine: Progress and Remaining Challenges

The synthesis of this compound, particularly its dihydrochloride (B599025) salt, has been reported. A notable method involves the reaction of rhodamine 6G precursors or related compounds, with one reported synthesis yielding this compound dihydrochloride in 89% yield rsc.org. This method typically involves reacting a suitable precursor with reagents like triethylamine (B128534) in dichloromethane (B109758) rsc.org.

However, broader strategies for synthesizing allyl-substituted hydrazines, which can inform the synthesis of this compound, have highlighted challenges. The classical approach of directly allyating hydrazine (B178648) hydrate (B1144303) with allyl halides often suffers from low selectivity and reproducibility, leading to mixtures of mono- and di-substituted products umich.eduresearchgate.net. Protecting group strategies, such as using Boc-hydrazines, have shown promise in improving selectivity and yield for related allyl hydrazines umich.eduresearchgate.net. For instance, employing tri-Boc-hydrazine has been identified as a superior route for synthesizing allyl hydrazine umich.eduresearchgate.net.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.